5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate
5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate
Brand Name:
Vulcanchem
CAS No.:
149312-52-7
VCID:
VC21116313
InChI:
InChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-19(23)24-16-10-11-18-17(12-16)20(2,3)13-22(18)4/h5-12,14H,13H2,1-4H3,(H,21,23)/t14-/m1/s1
SMILES:
CC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C
Molecular Formula:
C20H23N2O2-
Molecular Weight:
324.4 g/mol
5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate
CAS No.: 149312-52-7
Cat. No.: VC21116313
Molecular Formula: C20H23N2O2-
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149312-52-7 |
|---|---|
| Molecular Formula | C20H23N2O2- |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (1,3,3-trimethyl-2H-indol-5-yl) N-[(1R)-1-phenylethyl]carbamate |
| Standard InChI | InChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-19(23)24-16-10-11-18-17(12-16)20(2,3)13-22(18)4/h5-12,14H,13H2,1-4H3,(H,21,23)/t14-/m1/s1 |
| Standard InChI Key | CETCEUNIJMGAQI-UHFFFAOYSA-M |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C |
| SMILES | CC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator